molecular formula C13H11Cl2F2N B1423305 (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride CAS No. 1354960-28-3

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride

Cat. No. B1423305
M. Wt: 290.13 g/mol
InChI Key: YMBVDMRJJPIGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354960-28-3 . It has a molecular weight of 290.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClF2N.ClH/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16;/h1-7,13H,17H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . It’s stored at room temperature .

Scientific Research Applications

Industrial Synthesis of Antidepressants

A notable application of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride is in the synthesis of antidepressants like sertraline hydrochloride. A study describes an improved industrial synthesis method for sertraline hydrochloride, which is more advantageous than previously reported processes. This synthesis involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, which is a stable compound in normal conditions (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Synthesis of Chemical Compounds

Another application is in the synthesis of various complex chemical compounds. For instance, a research paper discusses the synthesis of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f] [1,4]diazepine-9-14C starting with acetyl-1-14C chloride (Hicks, Huang, Goel, & Butler, 1984).

Pharmaceutical Research

The compound also finds use in pharmaceutical research. An improved process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, an intermediate in the synthesis of sertraline hydrochloride (Zoloft), has been developed. This process is simpler and more efficient than previous methods (Taber, Pfisterer, & Colberg, 2004).

Crystal Structure and Theoretical Investigations

The compound has also been a subject of study in crystal structure and theoretical investigations. For example, research on (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine shows its potential as a new cancer inhibitor in a molecular docking study (Kamaraj, Subramani, Paramasivam, Sambandam, & Sarangapani, 2021).

Corrosion Protection in Industries

Additionally, the compound is used in the study of corrosion and corrosion protection in industrial settings. A study discusses its use as an organic inhibitor for protecting stainless steel against corrosion in phosphate fertilizer industries (Singh & Kumar, 2014).

Safety And Hazards

The compound has the GHS07 pictogram . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2-chlorophenyl)-(2,5-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N.ClH/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16;/h1-7,13H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBVDMRJJPIGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride
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(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride
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(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride
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(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride
Reactant of Route 6
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride

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